
3-(3-Chloroprop-2-en-1-yl)oxane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloroprop-2-en-1-yl)oxane-3-carbaldehyde is a chemical compound with the molecular formula C₉H₁₃ClO₂ and a molecular weight of 188.65 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a chlorinated propene group attached to an oxane ring with a carbaldehyde functional group .
Preparation Methods
The synthesis of 3-(3-Chloroprop-2-en-1-yl)oxane-3-carbaldehyde involves several steps. One common method includes the reaction of 3-chloroprop-2-en-1-ol with oxane-3-carbaldehyde under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
3-(3-Chloroprop-2-en-1-yl)oxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3-Chloroprop-2-en-1-yl)oxane-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Chloroprop-2-en-1-yl)oxane-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . The chlorinated propene group may also participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar compounds to 3-(3-Chloroprop-2-en-1-yl)oxane-3-carbaldehyde include other chlorinated aldehydes and oxane derivatives . These compounds share structural similarities but may differ in their reactivity and biological activity. For example, this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties .
Similar Compounds
Properties
Molecular Formula |
C9H13ClO2 |
|---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
3-[(E)-3-chloroprop-2-enyl]oxane-3-carbaldehyde |
InChI |
InChI=1S/C9H13ClO2/c10-5-1-3-9(7-11)4-2-6-12-8-9/h1,5,7H,2-4,6,8H2/b5-1+ |
InChI Key |
CKKAPRXXLZYUFJ-ORCRQEGFSA-N |
Isomeric SMILES |
C1CC(COC1)(C/C=C/Cl)C=O |
Canonical SMILES |
C1CC(COC1)(CC=CCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


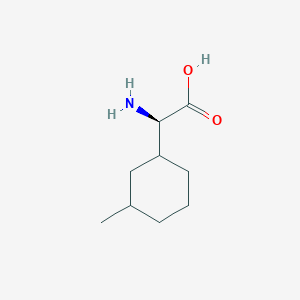
![4-[(3-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13273747.png)
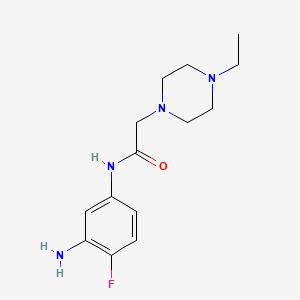
![3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol](/img/structure/B13273763.png)
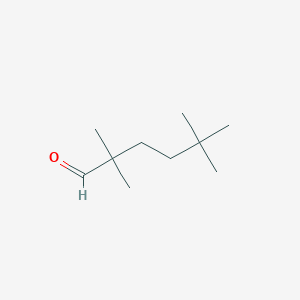
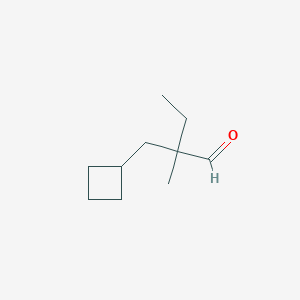
![2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetonitrile](/img/structure/B13273769.png)
![1-[(1,5-Dimethyl-1H-pyrazol-3-yl)amino]-3-fluoropropan-2-ol](/img/structure/B13273776.png)
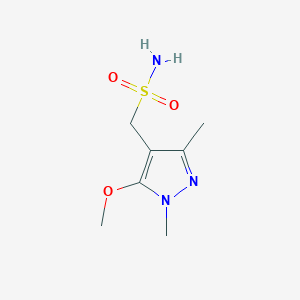
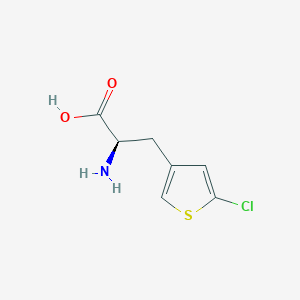
![[5-(Propan-2-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B13273793.png)
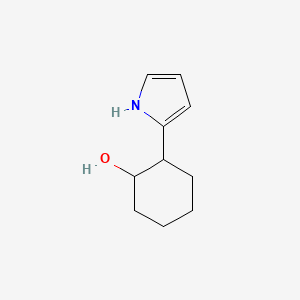
![tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate](/img/structure/B13273818.png)
![2-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13273819.png)
